(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

GSK-3β inhibition kinase screening Alzheimer's disease

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a benzofuran-3-yl methanone derivative bearing a 4-chlorophenyl ketone and a free 5-hydroxy group on the benzofuran core. This compound has been profiled in high-throughput screening campaigns, revealing moderate inhibitory activity against human glycogen synthase kinase-3 beta (GSK-3β, EC₅₀ 13.4 µM) and modest modulation of transcription factor NF-κB p65 (EC₅₀ 3.21 µM).

Molecular Formula C15H9ClO3
Molecular Weight 272.68
CAS No. 17249-67-1
Cat. No. B2897764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
CAS17249-67-1
Molecular FormulaC15H9ClO3
Molecular Weight272.68
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Cl
InChIInChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H
InChIKeyIKYCNGBYJXSLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (CAS 17249-67-1) Stands Out for Procurement in Benzofuran-Based Discovery


(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a benzofuran-3-yl methanone derivative bearing a 4-chlorophenyl ketone and a free 5-hydroxy group on the benzofuran core . This compound has been profiled in high-throughput screening campaigns, revealing moderate inhibitory activity against human glycogen synthase kinase-3 beta (GSK-3β, EC₅₀ 13.4 µM) and modest modulation of transcription factor NF-κB p65 (EC₅₀ 3.21 µM) [1]. Its physicochemical signature (calculated logP ≈ 3.6, topological polar surface area 50 Ų, 1 H-bond donor, 3 H-bond acceptors) places it within oral drug-like chemical space, distinguishing it from more lipophilic or larger benzofuran analogs often encountered in kinase inhibitor libraries.

Why Generic Benzofuran-3-yl Methanones Cannot Replace (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone


The combination of a 5-hydroxy substituent on the benzofuran and a 4-chlorophenyl ketone at the 3-position is not a generic benzofuran feature; both groups directly influence target engagement and pharmacokinetic behavior [1]. In the GSK-3β high-throughput screening dataset (PubChem AID 434954), closely related analogs lacking the 5‑OH or bearing different 4‑substituents showed markedly attenuated activity, demonstrating that the 4‑Cl/5‑OH arrangement is required for the observed kinase inhibition [2]. Similarly, structure–activity relationship (SAR) studies on benzofuran antimicrobial agents indicate that the position and electronic nature of the aryl ketone substituent are critical determinants of antibacterial potency, meaning that in‑class compounds with alternative halogen or hydroxyl placement cannot be assumed to deliver comparable biological profiles [3].

Quantitative Differentiation Evidence for (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone


GSK-3β Kinase Inhibition: Potency Advantage Over Unsubstituted Benzofuran-3-yl Methanones

In a quantitative high-throughput screen, (4-chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone inhibited recombinant human GSK-3β with an EC₅₀ of 13.4 µM [1]. By contrast, the unsubstituted benzofuran-3-yl phenyl methanone scaffold (lacking both the 5‑OH and the 4‑Cl substituents) was essentially inactive in the same assay (EC₅₀ > 50 µM), indicating that the 4‑chlorophenyl and 5‑hydroxy groups are necessary for achieving measurable kinase engagement [2]. This represents at least a 3.7‑fold improvement in potency attributable to the specific substitution pattern.

GSK-3β inhibition kinase screening Alzheimer's disease

NF-κB p65 Modulation: Selective Engagement Compared to 2‑Aryl Benzofuran Isomers

The compound modulated NF-κB p65 activity with an EC₅₀ of 3.21 µM in a cell‑based reporter assay [1]. In contrast, the isomeric benzofuran‑2‑yl (4‑chlorophenyl)methanone scaffold (CAS 39195‑66‑9), which shifts the ketone attachment from the 3‑ to the 2‑position, was reported inactive in the same screening panel (EC₅₀ > 30 µM) [2]. The linkage position therefore determines NF‑κB modulatory capacity, making the 3‑yl isomer the appropriate procurement choice for projects targeting this pathway.

NF-κB inhibition inflammation transcription factor

Physicochemical Profile: Balanced Lipophilicity vs. 4‑Bromo and 4‑Methyl Benzofuran Analogs

The compound exhibits a calculated logP of 3.62, placing it within the optimal lipophilicity range (logP 1–4) for oral absorption . Its 4‑bromo analog is predicted to have a logP of ≈ 3.9, which approaches the upper limit of acceptable lipophilicity and may increase the risk of poor solubility and metabolic instability. Conversely, the 4‑methyl analog (logP ≈ 3.3) may lack the halogen‑bonding capacity that contributes to target affinity. The topological polar surface area (tPSA) of 50 Ų is identical across these analogs, but the 4‑chloro variant uniquely balances lipophilicity and electronic effects .

drug-likeness ADME physicochemical properties

Antimicrobial Potential: Scaffold‑Specific Activity of C‑3 Aryl Methanone Benzofurans with Free Hydroxyl Groups

A focused library of 13 benzofuran‑3‑yl methanone derivatives was evaluated against S. aureus, MRSA, E. coli, B. subtilis, and C. albicans [1]. Four hydrophobic analogs with a free hydroxyl on the benzofuran ring achieved MIC₈₀ values of 0.39–3.12 µg/mL against Gram‑positive strains, outperforming control antibiotics [1]. Although the exact MIC of (4‑chlorophenyl)(5‑hydroxy‑1‑benzofuran‑3‑yl)methanone was not reported individually, its structural features (C‑3 methanone linker, 5‑OH, and 4‑Cl‑phenyl hydrophobicity) place it within the active subset, suggesting it is a member of the high‑activity cluster.

antibacterial antifungal MIC

Synthetic Tractability: Commercial Availability of the Specific 4‑Cl/5‑OH Combination Reduces Lead‑Optimization Timelines

Multiple reputable chemical vendors list (4‑chlorophenyl)(5‑hydroxy‑1‑benzofuran‑3‑yl)methanone in stock (purity ≥ 95%) with rapid delivery . By comparison, the 4‑fluoro, 4‑bromo, and 4‑iodo analogs are frequently out‑of‑stock or require custom synthesis with 4‑ to 8‑week lead times. This reliable supply chain for the 4‑chloro variant minimizes project delays during hit‑to‑lead expansion.

building block medicinal chemistry lead optimization

High‑Impact Application Scenarios for (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone


GSK‑3β‑Targeted Hit‑to‑Lead Programs in Neurodegenerative Disease

With a confirmed EC₅₀ of 13.4 µM against human GSK‑3β, this compound serves as a tractable starting point for medicinal chemistry optimization targeting Alzheimer’s disease, bipolar disorder, or type‑2 diabetes [1]. Its balanced lipophilicity (logP 3.62) and moderate molecular weight (272.7 Da) make it suitable for systematic structure‑activity relationship expansion without violating lead‑likeness criteria.

NF‑κB Pathway Probe Development for Inflammation and Oncology

The compound’s ability to modulate NF‑κB p65 at 3.21 µM in cell‑based assays [1] supports its use as a chemical probe for dissecting NF‑κB signaling in inflammatory disease models and certain cancers. Its selectivity for the 3‑yl over the 2‑yl isomer (≥ 9‑fold) ensures that the biological readout is attributable to the correct molecular topology.

Antimicrobial Lead Discovery Against Drug‑Resistant Gram‑Positive Pathogens

Belonging to a benzofuran chemotype that delivers MIC₈₀ values as low as 0.39 µg/mL against MRSA and S. aureus [1], this compound is a strong candidate for inclusion in antimicrobial screening cascades. Procurement of the 4‑Cl/5‑OH variant enables direct assessment of the halogen‑bonding contribution to antibacterial activity.

Physicochemical Benchmarking and Computational ADME Modeling

Because its logP (3.62), tPSA (50 Ų), and hydrogen‑bond donor/acceptor counts are well‑characterized [1], this compound can serve as a calibration standard for computational ADME models predicting oral absorption, blood‑brain barrier penetration, or hERG liability for benzofuran‑based libraries.

Quote Request

Request a Quote for (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.